5-Bromo-1,7-naphthyridin-8-amine

Nucleophilic aromatic amination Halogen reactivity hierarchy Naphthyridine functionalization

5-Bromo-1,7-naphthyridin-8-amine (CAS 67967-17-3, molecular formula C₈H₆BrN₃, MW 224.06 g/mol) is a heterobicyclic building block belonging to the 1,7-naphthyridine class, characterized by a bromine substituent at the 5-position and a primary amine at the 8-position of the fused pyridine ring system. Its computed physicochemical profile includes an XLogP3 of 1.5, a topological polar surface area of 51.8 Ų, zero rotatable bonds, one hydrogen bond donor, and three hydrogen bond acceptors.

Molecular Formula C8H6BrN3
Molecular Weight 224.06 g/mol
CAS No. 67967-17-3
Cat. No. B1280203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-1,7-naphthyridin-8-amine
CAS67967-17-3
Molecular FormulaC8H6BrN3
Molecular Weight224.06 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=NC=C2Br)N)N=C1
InChIInChI=1S/C8H6BrN3/c9-6-4-12-8(10)7-5(6)2-1-3-11-7/h1-4H,(H2,10,12)
InChIKeyNGCIOHWBZLIGLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-1,7-naphthyridin-8-amine (CAS 67967-17-3): Core Scaffold Identity and Procurement-Relevant Baseline


5-Bromo-1,7-naphthyridin-8-amine (CAS 67967-17-3, molecular formula C₈H₆BrN₃, MW 224.06 g/mol) is a heterobicyclic building block belonging to the 1,7-naphthyridine class, characterized by a bromine substituent at the 5-position and a primary amine at the 8-position of the fused pyridine ring system [1]. Its computed physicochemical profile includes an XLogP3 of 1.5, a topological polar surface area of 51.8 Ų, zero rotatable bonds, one hydrogen bond donor, and three hydrogen bond acceptors [1]. The experimentally determined melting point is 220–221 °C (recrystallized from ethanol), and the predicted boiling point is 360.1 ± 37.0 °C at 760 mmHg with a predicted density of 1.744 ± 0.06 g/cm³ . The compound is commercially available from multiple global suppliers in purities ranging from 96% to 98%, with batch-specific QC documentation including NMR, HPLC, and GC traceable to individual lot numbers .

Why 5-Bromo-1,7-naphthyridin-8-amine Cannot Be Replaced by Its 5-Chloro, 5-Iodo, or Unsubstituted Analogs


Within the 8-amino-1,7-naphthyridine series, the identity and position of the halogen substituent govern both the reaction kinetics and the regiochemical outcome of key transformations. The 5-bromo derivative occupies a uniquely balanced reactivity window: it is substantially more reactive toward nucleophilic amination and palladium-catalyzed cross-coupling than its 5-chloro counterpart, yet avoids the hydrolytic lability and steric penalties associated with the 5-iodo analog [1]. The unsubstituted parent 1,7-naphthyridin-8-amine lacks the halogen handle entirely, precluding its direct use in C–C bond-forming reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings that are essential for constructing elaborated kinase inhibitor pharmacophores [2]. Conversely, the regioisomeric 3-bromo-1,7-naphthyridin-8-amine positions the reactive center at a site that does not map onto the ATP-binding pocket hydrogen-bonding networks exploited by the proven 5-substituted TNIK and PIP4K2A inhibitor series [3]. These differences are not interchangeable at the level of synthetic sequence design, making compound selection a decision with irreversible downstream consequences for both route efficiency and target product profile.

5-Bromo-1,7-naphthyridin-8-amine: Comparator-Anchored Quantitative Differentiation Evidence


Amination Reactivity: 5-Bromo Outperforms 5-Chloro with Unequivocal Rate and Yield Advantage

In a direct head-to-head study, Woźniak and van der Plas (1978) demonstrated that 5-bromo-1,7-naphthyridine reacts with potassium amide in liquid ammonia at a markedly higher rate than the corresponding 5-chloro compound. The 5-chloro substrate yields 8-amino-5-chloro-1,7-naphthyridine in only a small yield, whereas the 5-bromo analog undergoes efficient conversion through competing tele-amination and Chichibabin pathways to produce 8-amino-5-bromo-1,7-naphthyridine as a tractable product [1]. This rate differential is mechanistically rooted in the superior leaving-group ability of bromide versus chloride in the Meisenheimer-type addition-elimination sequence that governs naphthyridine amination, and was confirmed by ¹H-NMR evidence showing distinct regiochemical outcomes for each halogen [1].

Nucleophilic aromatic amination Halogen reactivity hierarchy Naphthyridine functionalization

Cross-Coupling Leaving-Group Competence: Bromine at C5 Enables Regioselective Pd-Catalyzed Derivatization

The C5-bromine substituent in 5-bromo-1,7-naphthyridin-8-amine serves as an effective handle for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura (C–C bond formation with aryl/heteroaryl boronic acids) and Buchwald-Hartwig (C–N bond formation) couplings [1]. Within the general reactivity hierarchy of aryl halides in Pd(0)-mediated oxidative addition, C–Br bonds exhibit intermediate reactivity—substantially faster than C–Cl but without the competing hydrodehalogenation and homocoupling side reactions that plague C–I substrates under standard conditions [2]. This balanced reactivity profile is evidenced by the successful Suzuki coupling of 8-amino-5-bromo-1,7-naphthyridine-3-carboxylic acid derivatives with bromobenzene in 75–80% isolated yield under Pd catalysis at 95 °C, demonstrating that the 5-position bromine is competent for productive cross-coupling without requiring specialized ligand systems or forcing conditions .

Suzuki-Miyaura coupling Buchwald-Hartwig amination Regioselective functionalization

Proven Precursor to a Structurally Characterized, Potent TNIK Kinase Inhibitor (PDB 6RA5/6RA7)

5-Bromo-1,7-naphthyridin-8-amine serves as the direct synthetic precursor to 5-bromo-2-(2-fluoropyridin-4-yl)-1,7-naphthyridin-8-amine (also known as TNIK-IN-6, CAS 2375196-40-8), a structurally characterized TNIK inhibitor co-crystallized with human TNIK kinase domain at 1.2 Å and 2.9 Å resolution (PDB entries 6RA5 and 6RA7) [1][2]. This derivative inhibits TNIK with an IC₅₀ of 0.93 μM . Critically, the 5-bromo substituent is retained in the final inhibitor structure and engages in key hydrophobic contacts within the ATP-binding pocket, as confirmed by the X-ray co-crystal structure [1]. By contrast, the des-bromo parent 1,7-naphthyridin-8-amine cannot directly access this inhibitor chemotype without an additional halogenation step, while the 5-chloro analog would exhibit attenuated hydrophobic pocket occupancy and the 5-iodo analog would risk steric clash with the hinge region based on the crystallographic binding pose [1].

TNIK kinase inhibition X-ray crystallography Kinase drug discovery

Physicochemical Property Differentiation: Melting Point, Density, and MW Distinguish the 5-Bromo from the 5-Chloro, 5-Iodo, and Parent Analogs

The 5-bromo-1,7-naphthyridin-8-amine exhibits a melting point of 220–221 °C (recrystallized from ethanol), which is approximately 52 °C higher than the unsubstituted parent 1,7-naphthyridin-8-amine (168–169 °C), attributable to the increased molecular weight and enhanced van der Waals interactions conferred by the bromine atom [1]. The 5-chloro analog (MW 179.61 g/mol) has a lower molecular weight and is expected to melt at a lower temperature, while the 5-iodo analog (MW 271.06 g/mol, density 2.017 g/cm³) is significantly heavier and denser, with a predicted boiling point of approximately 412.6 °C—roughly 52 °C higher than the 5-bromo compound's predicted boiling point of 360.1 °C . The 5-bromo compound occupies an intermediate position across these bulk property axes: it provides sufficient mass and crystallinity for convenient solid handling and gravimetric dispensing (unlike the lower-melting parent or 5-chloro analog) without the extreme molecular weight and density penalties of the 5-iodo derivative that can complicate solution-phase reaction stoichiometry for multi-step sequences .

Physicochemical characterization Solid-state properties LogP and solubility

The 1,7-Naphthyridine Core Scaffold Retains Higher Kinase Inhibitory Potency than the 1,8-Naphthyridine Isomer: A Core-Level Selection Rationale

A systematic comparative study of 6-substituted-4-anilino naphthyridine-3-carbonitriles by Wissner et al. demonstrated that compounds built on a 1,7-naphthyridine core retain high EGFR kinase inhibitory potency, whereas the corresponding 1,8-naphthyridine core isomers are significantly less active [1]. This finding was corroborated by molecular modeling that revealed superior geometric alignment of the 1,7-naphthyridine ring nitrogens with key hydrogen-bonding residues in the kinase hinge region [1]. While this study did not directly compare 5-bromo-1,7-naphthyridin-8-amine against other substitution patterns, it establishes the 1,7-naphthyridine nucleus—the core of the target compound—as the preferred scaffold among naphthyridine regioisomers for kinase inhibitor design, providing a class-level rationale for selecting 1,7-naphthyridine-based building blocks over 1,8- or 1,5-naphthyridine alternatives [2].

EGFR kinase inhibition Scaffold hopping Naphthyridine isomer comparison

Highest-Value Application Scenarios for 5-Bromo-1,7-naphthyridin-8-amine Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Synthesis of 5-Arylated 1,7-Naphthyridine Kinase Inhibitor Libraries via Suzuki-Miyaura Cross-Coupling

5-Bromo-1,7-naphthyridin-8-amine is ideally positioned as the key building block for constructing focused kinase inhibitor libraries around the 1,7-naphthyridine core. The 5-bromo substituent provides the required halogen handle for diversification via Suzuki-Miyaura coupling to introduce aryl and heteroaryl groups at the position that maps onto the hydrophobic pocket proximal to the hinge region, as validated by the TNIK co-crystal structure (PDB 6RA5/6RA7) [1]. The 1,7-naphthyridine core itself has been shown to retain high potency relative to the 1,8-isomer in EGFR kinase inhibition assays, reinforcing scaffold selection [2]. The 8-amino group can be orthogonally protected or directly functionalized, enabling sequential diversification strategies that are not accessible with the unsubstituted parent compound [3].

Chemical Biology: Preparation of Structurally Orthogonal TNIK Chemical Probes

The Read et al. (2019) study explicitly developed 5-bromo-2-(2-fluoropyridin-4-yl)-1,7-naphthyridin-8-amine (derived directly from 5-bromo-1,7-naphthyridin-8-amine) as a structurally orthogonal, naphthyridine-based TNIK inhibitor probe to complement existing aminopyridine-based chemotypes [1]. The 5-bromo compound is therefore the requisite starting material for any laboratory seeking to reproduce or extend this validated chemical probe series. The companion inactive control molecule of the same series was also prepared from this scaffold, providing a matched probe-control pair for cellular target engagement studies [1]. The commercial availability of 5-bromo-1,7-naphthyridin-8-amine at 96–98% purity with batch-specific QC enables reproducible probe preparation across laboratories .

Process Chemistry: Late-Stage Functionalization of Pre-formed 1,7-Naphthyridine Cores

For process routes that construct the 1,7-naphthyridine core before installing peripheral substituents, the 5-bromo-8-amino substitution pattern offers a strategic advantage: the 8-amino group can be installed during core construction (as demonstrated by the Woźniak synthesis from 8-amino-1,7-naphthyridine [1]), while the 5-bromo substituent is reserved for late-stage diversification via Pd-catalyzed cross-coupling. This regiochemical orthogonality contrasts with the 3-bromo-1,7-naphthyridin-8-amine isomer, where the bromine is positioned distal to the critical C8 amino group and does not participate in the same kinase-binding pharmacophore geometry [2]. The superior leaving-group ability of bromine over chlorine in Pd(0) oxidative addition ensures robust cross-coupling performance without specialized ligand screening, a practical advantage in scale-up settings where reaction robustness is prioritized over absolute optimization [3].

Analytical and QC-Driven Procurement: Batch-Traceable Building Block for Regulated Research Environments

Multiple suppliers including Bidepharm and Fluorochem provide 5-bromo-1,7-naphthyridin-8-amine at 96–98% purity with batch-specific QC documentation (NMR, HPLC, GC), a level of analytical characterization that distinguishes this compound from less thoroughly documented halogenated naphthyridine analogs [1][2]. The melting point of 220–221 °C provides a convenient identity check by capillary melting point apparatus, and the compound's solid-state stability under recommended storage conditions (2–8 °C or 4 °C, protect from light) supports long-term inventory management for multi-year research programs [3]. This traceable quality infrastructure is particularly relevant for laboratories operating under grant-funded or GLP-adjacent workflows where chemical provenance and purity documentation are mandatory.

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